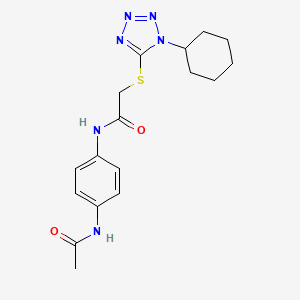

N-(4-Acetylamino-phenyl)-2-(1-cyclohexyl-1H-tetrazol-5-ylsulfanyl)-acetamide

Description

N-(4-Acetylamino-phenyl)-2-(1-cyclohexyl-1H-tetrazol-5-ylsulfanyl)-acetamide is a synthetic acetamide derivative with a molecular formula of C₁₇H₂₂N₆O₂S, a molecular weight of 374.47 g/mol, and a CAS registry number of 821807-33-4 . Its structure features a central acetamide backbone substituted with a 4-acetylamino-phenyl group and a 1-cyclohexyl-1H-tetrazole-5-ylsulfanyl moiety.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2S/c1-12(24)18-13-7-9-14(10-8-13)19-16(25)11-26-17-20-21-22-23(17)15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,18,24)(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEZKXBCHGJGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Acetylamino-phenyl)-2-(1-cyclohexyl-1H-tetrazol-5-ylsulfanyl)-acetamide, with CAS number 821807-33-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

The compound has the following chemical properties:

- Molecular Formula : C17H22N6O2S

- Molecular Weight : 374.47 g/mol

- Structure : The compound features a tetrazole ring and an acetylamino group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N6O2S |

| Molecular Weight | 374.47 g/mol |

| CAS Number | 821807-33-4 |

Anticonvulsant Activity

Research indicates that compounds similar to this compound may exhibit anticonvulsant properties. For instance, studies on related N-phenyl derivatives have shown promising results in animal models for epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models .

The mechanism of action for compounds in this class often involves modulation of voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation. The binding affinity of these compounds to sodium channels can significantly influence their anticonvulsant efficacy .

Case Studies

-

Anticonvulsant Screening :

- A study evaluated various derivatives, including those with similar structural motifs to this compound, demonstrating significant activity in the MES model at doses of 100 mg/kg .

- Notably, some derivatives exhibited delayed onset but prolonged duration of action, indicating potential for therapeutic applications in chronic epilepsy management.

- Structure-Activity Relationship (SAR) :

Additional Biological Activities

While the primary focus has been on anticonvulsant properties, compounds with similar structures have also been investigated for other biological activities including:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Molecular Weight: The presence of bulky groups (e.g., cyclohexyl in the target compound vs.

Heterocyclic Diversity : The tetrazole ring in the target compound is replaced with triazole (e.g., ), benzothiazole (), or pyrazole-thiazole hybrids (), altering electronic properties and binding affinities.

Pharmacophore Modifications: The 4-acetylamino-phenyl group in the target compound contrasts with halogenated (e.g., chlorophenyl in ) or methoxy-substituted aryl groups (), which may influence target selectivity and metabolic stability.

Pharmacological and Spectral Insights

- Antiproliferative Activity : Hydroxyacetamide derivatives () exhibit antiproliferative effects, though the target compound’s activity remains unstudied in the provided evidence.

- Spectral Data : IR and HRMS data for compound (IR νmax: 3291 cm⁻¹ for –NH; HRMS [M+H]⁺: 393.1112) highlight methodologies applicable to verifying the target compound’s structure .

Q & A

Basic: What are the established synthetic routes for N-(4-Acetylamino-phenyl)-2-(1-cyclohexyl-1H-tetrazol-5-ylsulfanyl)-acetamide?

The compound is synthesized via multi-step reactions involving:

- Step 1 : Cyclohexyl tetrazole formation through cyclization of cyclohexylamine with sodium azide and triethyl orthoformate under reflux in acetic acid .

- Step 2 : Thiolation of the tetrazole ring using phosphorus pentasulfide (P₂S₅) in dry tetrahydrofuran (THF) to generate the reactive sulfhydryl group .

- Step 3 : Coupling with 2-chloro-N-(4-acetylaminophenyl)acetamide via nucleophilic substitution in the presence of potassium carbonate (K₂CO₃) as a base .

Key validation : Reaction progress is monitored by TLC, and purity is confirmed via HPLC (>95%) .

Basic: How is the structural identity of this compound confirmed?

Structural elucidation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify cyclohexyl, tetrazole, and acetamide moieties (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; tetrazole C=N signals at δ 150–155 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 417.18) .

- Infrared (IR) Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch of acetamide) and 1230 cm⁻¹ (C-S bond) .

Basic: What preliminary biological screening methods are used to assess its activity?

Initial bioactivity studies include:

- Antiproliferative assays : MTT tests against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .

- Antimicrobial screening : Agar diffusion methods against S. aureus and E. coli, with zones of inhibition compared to standard antibiotics .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based trypsin inhibition) .

Advanced: How can reaction yields be optimized during the sulfanyl-acetamide coupling step?

Yield optimization strategies involve:

- Catalyst screening : Zeolite (Y-H) or pyridine enhances nucleophilic substitution efficiency by stabilizing intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of reactants .

- Temperature control : Reflux at 80–100°C for 5–8 hours balances reaction rate and side-product minimization .

Data note : Yields drop below 60% if residual moisture is present during thiolation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

SAR strategies include:

- Substituent variation : Modifying the cyclohexyl group to smaller (cyclopentyl) or bulkier (adamantyl) analogs to assess steric effects on bioactivity .

- Bioisosteric replacement : Replacing the tetrazole ring with 1,2,4-triazole or oxadiazole to compare electronic effects .

- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., COX-2 or EGFR) .

Advanced: How to resolve contradictions in biological assay data across different studies?

Contradictions arise from:

- Assay variability : Normalize protocols (e.g., consistent cell passage numbers in MTT assays) .

- Solubility issues : Use DMSO concentrations <0.1% to avoid solvent interference .

- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

Advanced: What computational methods predict its pharmacokinetic properties?

Tools include:

- ADMET prediction : SwissADME or pkCSM for absorption, distribution (e.g., logP ~2.5), and toxicity (e.g., Ames test predictions) .

- Molecular dynamics (MD) : GROMACS simulations assess binding stability with targets over 100 ns trajectories .

- Quantum mechanics (QM) : Gaussian 16 calculates electron density maps to explain reactivity at the sulfanyl group .

Advanced: How to address low aqueous solubility in formulation studies?

Strategies to enhance solubility:

- Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .

- Nanoparticle encapsulation : Use PLGA or liposomes (particle size <200 nm via dynamic light scattering) .

- Co-solvent systems : Ethanol/PEG 400 mixtures (1:4 ratio) improve solubility by 10-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.